(3-Ethyl-1,2-oxazol-5-yl)methanol
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Description
(3-Ethyl-1,2-oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Oxazole derivatives, in general, have been found to exhibit a wide range of biological activities , which suggests that they may interact with multiple targets in the body
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Biological Activity
(3-Ethyl-1,2-oxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₉NO₂, featuring an oxazole ring that contributes to its biological activity. The structure includes an ethyl group at the 3-position and a hydroxymethyl group at the 5-position, which may influence its solubility and reactivity.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including resistant ones. The methods employed to evaluate this activity include:
- Disk Diffusion Method : Measures the inhibition zone around antibiotic disks.
- Broth Dilution Method : Determines the minimum inhibitory concentration (MIC) against specific bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 16 | Effective against MRSA strains |
Escherichia coli | 32 | Shows moderate resistance |
Pseudomonas aeruginosa | 64 | Limited efficacy observed |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly in combating drug-resistant strains.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it can inhibit enzymes such as monoamine oxidase and tyrosine kinase. The research methodology typically involves enzyme assays where the activity is measured before and after the addition of the compound.
The oxazole ring is known to interact with enzyme active sites, potentially leading to significant inhibition. For example, studies have shown that certain derivatives can effectively inhibit transthyretin amyloid fibril formation, which is crucial in treating amyloid diseases.
Antitubercular Activity
Recent studies have explored the potential of oxazole derivatives as antitubercular agents. These compounds interfere with bacterial cell processes essential for Mycobacterium tuberculosis survival.
Table 2: Antitubercular Activity of Oxazole Derivatives
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
Derivative A | 50 | Moderate efficacy |
Derivative B | 25 | High efficacy against M. tuberculosis |
This highlights the compound's promise in developing treatments for tuberculosis.
Case Studies and Research Findings
Several case studies have reinforced the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, with some derivatives exhibiting MIC values lower than those of standard antibiotics.
- Amyloid Inhibition : Compounds derived from this compound were shown to inhibit amyloid fibril formation in vitro, indicating potential therapeutic applications for diseases like Alzheimer's.
- Corrosion Inhibition : Beyond biological applications, some studies have investigated these compounds as corrosion inhibitors in industrial settings, showcasing their versatility.
Properties
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYXPHAQNCKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512618 |
Source
|
Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-90-6 |
Source
|
Record name | 3-Ethyl-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14716-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.